2,6-Dichloro-3-hydrazinylpyridine
Overview
Description
2,6-Dichloro-3-hydrazinylpyridine is a chemical compound with the molecular formula C5H5Cl2N3 and a molecular weight of 178.02 g/mol It is a derivative of pyridine, characterized by the presence of two chlorine atoms at positions 2 and 6, and a hydrazinyl group at position 3
Preparation Methods
The synthesis of 2,6-Dichloro-3-hydrazinylpyridine typically involves the nucleophilic substitution of halogen atoms in pyridines by reaction with hydrazine hydrate . One common method is the reaction of 2,6-dichloropyridine with hydrazine hydrate in a solvent such as ethanol, dioxane, or acetonitrile, under controlled temperature conditions ranging from 0 to 150°C . The reaction can be summarized as follows:
C5H3Cl2N+N2H4⋅H2O→C5H5Cl2N3+H2O
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
2,6-Dichloro-3-hydrazinylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, replacing other functional groups in the pyridine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: It can react with carbonyl compounds to form hydrazones and other condensation products.
Common reagents used in these reactions include hydrazine hydrate, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dichloro-3-hydrazinylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2,6-Dichloro-3-hydrazinylpyridine can be compared with other similar compounds, such as:
2-Chloro-6-hydrazinopyridine: This compound has a similar structure but with only one chlorine atom.
2,6-Dichloro-3-nitropyridine: This compound has a nitro group instead of a hydrazinyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazinyl group, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(2,6-dichloropyridin-3-yl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-4-2-1-3(10-8)5(7)9-4/h1-2,10H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZXCWRIICWSJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1NN)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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